molecular formula C10H19NO3 B7903981 Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate

Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate

Cat. No.: B7903981
M. Wt: 201.26 g/mol
InChI Key: YMNBXYLOSIKZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate is an organic compound with the molecular formula C10H19NO3. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties. This compound is also known for its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl carbamate with 3-methyl-2-oxobutanoic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to yield alcohol derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohol derivatives.

Scientific Research Applications

Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate exerts its effects involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates then participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl methacrylate: An organic compound used in polymer synthesis.

    Tert-butyl acetate: A solvent and intermediate in organic synthesis.

    Tert-butyl alcohol: A common solvent and reagent in chemical reactions.

Uniqueness

Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions makes it valuable in both research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(3-methyl-1-oxobutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h6-8H,1-5H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNBXYLOSIKZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338035
Record name tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106391-88-2
Record name tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Reactant of Route 2
Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Reactant of Route 3
Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Reactant of Route 4
Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Reactant of Route 5
Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Reactant of Route 6
Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.